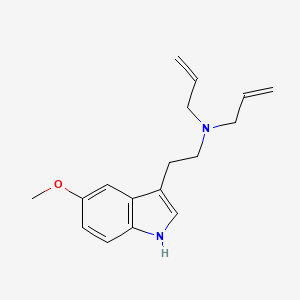

N,N-Diallyl-5-methoxytryptamine

Overview

Description

5-methoxy-N,N-diallyltryptamine, commonly known as 5-methoxy DALT, is a synthetic tryptamine derivative. It was first synthesized by Alexander Shulgin in 2004. This compound is known for its psychoactive properties and has been used in various research studies to understand its effects on the human brain and body .

Mechanism of Action

Target of Action

N,N-Diallyl-5-methoxytryptamine, also known as 5-MeO-DALT, is a synthetic analog of O-methylbufotenine . It primarily targets the 5-hydroxytryptamine (5-HT) receptors , particularly 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT6 . These receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They play a crucial role in the neurotransmission of serotonin, which affects mood, cognition, and perception .

Mode of Action

5-MeO-DALT binds to the 5-HT receptors with Ki values lower than 10μM . This binding alters the normal functioning of these receptors, leading to changes in the transmission of serotonin signals. The compound also acts as a DAT and SERT monoamine reuptake inhibitor

Biochemical Pathways

The inhibition of monoamine reuptake can also lead to an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can have various psychological and physiological effects .

Pharmacokinetics

The pharmacokinetics of 5-MeO-DALT are characterized by its quick onset and rapid drop-off . This means that the compound is rapidly absorbed and distributed in the body, and its effects can be felt within minutes of administration. These effects also tend to dissipate quickly . The metabolism and cytochrome P450 inhibition of 5-MeO-DALT have been described in scientific literature

Result of Action

The molecular and cellular effects of 5-MeO-DALT’s action are primarily related to its interaction with the 5-HT receptors and its inhibition of monoamine reuptake. This can lead to an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can cause various psychological effects, including altered perception and mood . In some cases, the compound can cause acute delirium and rhabdomyolysis .

Biochemical Analysis

Biochemical Properties

N,N-Diallyl-5-methoxytryptamine binds to various serotonin receptors, including 5-HT 1A, 5-HT 1D, 5-HT 1E, 5-HT 2A, 5-HT 2B, 5-HT 2C, and 5-HT 6 . It also interacts with α 2A, α 2B, α 2C, H 1, κ-opioid, σ 1, and σ 2 receptors . Furthermore, it acts as a DAT and SERT monoamine reuptake inhibitor .

Cellular Effects

The effects of this compound on cells are not fully characterized. It is known that it can cause acute delirium

Molecular Mechanism

It is known to bind to various receptors and act as a monoamine reuptake inhibitor

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by a quick onset and rapid drop-off . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

The metabolic pathways of this compound involve several aromatic and aliphatic hydroxylations, N-dealkylation, N-oxidation, and combinations thereof . The main cytochrome P450 enzymes involved in its metabolism are CYP1A2, CYP2C19, CYP2D6, and CYP3A4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N,N-diallyltryptamine involves the reaction of 5-methoxyindole with N,N-diallylamine. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of 5-methoxy-N,N-diallyltryptamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N,N-diallyltryptamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced tryptamines, and substituted tryptamine derivatives .

Scientific Research Applications

5-methoxy-N,N-diallyltryptamine has been studied for its potential therapeutic applications, particularly in the treatment of mood disorders and cluster headaches. It has also been used in research to understand the pharmacology of tryptamines and their interactions with serotonin receptors . Additionally, the compound has been explored for its potential use in forensic toxicology and analytical chemistry .

Comparison with Similar Compounds

Similar Compounds

5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Similar in structure but has different pharmacological properties.

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its potent psychoactive effects and shorter duration of action.

N,N-diallyltryptamine (DALT): Lacks the methoxy group and has different psychoactive properties

Uniqueness

5-methoxy-N,N-diallyltryptamine is unique due to its specific interaction with serotonin receptors and its potential therapeutic applications. Its rapid onset and short duration of action make it distinct from other tryptamines .

Properties

IUPAC Name |

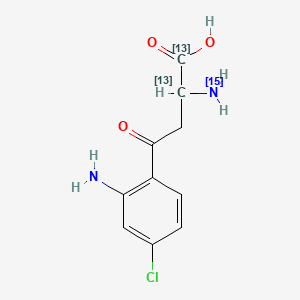

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h4-7,12-13,18H,1-2,8-11H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRHWEAUHXYNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239169 | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928822-98-4 | |

| Record name | 5-MeO-DALT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928822-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928822984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIALLYL-5-METHOXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25VK0QTAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate](/img/structure/B585106.png)